Articaine

概要

説明

Articaine is a dental amide-type local anesthetic widely used in various countries for dental procedures. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. This compound was first synthesized in 1969 and entered clinical practice in Germany in 1976. It is known for its rapid onset and effective anesthesia, making it a preferred choice for many dental practitioners .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of articaine involves several key steps:

Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride to form an intermediate.

Ammoniation Reaction: The intermediate undergoes ammoniation with propylamine.

Salification Reaction: The final product, this compound hydrochloride, is obtained through a salification reaction with concentrated hydrochloric acid.

Industrial Production Methods: The industrial production of this compound hydrochloride follows the same synthetic route but is optimized for large-scale production. The process avoids harsh reaction conditions, uses easily obtainable raw materials, and ensures high yield and purity .

化学反応の分析

Articaine undergoes various chemical reactions, including:

Hydrolysis: this compound is rapidly hydrolyzed in the blood by esterases to form articainic acid, its inactive metabolite.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structure suggests potential reactivity with common oxidizing and reducing agents.

Substitution Reactions: The thiophene ring in this compound can undergo electrophilic substitution reactions, although these are not typically relevant to its clinical use.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by esterases in the blood.

Substitution Reactions: Typically require electrophilic reagents and appropriate solvents.

Major Products:

Articainic Acid: The primary metabolite formed through hydrolysis.

科学的研究の応用

Chemical Properties and Mechanism of Action

Articaine is classified as an intermediate-potency, short-acting amide local anesthetic. Its structure includes an ester group, which contributes to its rapid metabolism and enhances its potency compared to other local anesthetics like lidocaine. The presence of a thiophene ring in its molecular structure increases its lipid solubility, allowing for better penetration into nerve membranes, thereby enhancing its anesthetic effect .

Dental Anesthesia

This compound is widely used in dental procedures due to its fast onset and effective pain control. It is particularly beneficial for:

- Local Infiltration : this compound is effective for local infiltration anesthesia, providing sufficient pain relief during dental surgeries.

- Peripheral Nerve Blocks : It is utilized in various nerve blocks, including inferior alveolar nerve blocks, which are crucial for mandibular procedures .

Efficacy Comparison :

In comparative studies, this compound has demonstrated superior anesthetic efficacy over lidocaine. For instance, one study reported that 4% this compound resulted in a higher effective proportion (89%) compared to 2% lidocaine (76.6%), with statistically significant differences in pain scores measured on a visual analog scale (VAS) .

Surgical Applications

This compound's applications extend beyond dentistry into surgical settings:

- Endoscopic Procedures : A recent study highlighted the use of 4% this compound with adrenaline for endoscopic endonasal surgery (EN-DCR). The results indicated significantly lower intraoperative bleeding and pain levels compared to lidocaine, enhancing the overall surgical experience .

- Spinal and Epidural Anesthesia : this compound has been explored for spinal and epidural anesthesia due to its rapid onset and short duration of action, making it suitable for outpatient procedures .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various clinical scenarios:

Safety and Tolerability

This compound is generally well-tolerated across diverse populations. Studies indicate that its safety profile does not significantly differ from that of lidocaine, making it a viable alternative for patients requiring local anesthesia . Additionally, the rapid metabolism of this compound minimizes the risk of systemic toxicity.

作用機序

Articaine is often compared with other local anesthetics such as lidocaine, prilocaine, mepivacaine, and bupivacaine. Its unique thiophene ring structure provides greater lipid solubility and potency compared to lidocaine, which has a benzene ring . This compound also has a faster onset and longer duration of action compared to lidocaine, making it more effective for certain dental procedures .

類似化合物との比較

- Lidocaine

- Prilocaine

- Mepivacaine

- Bupivacaine

Articaine’s unique properties, such as its rapid metabolism and high lipid solubility, make it a valuable anesthetic in dental practice, distinguishing it from other local anesthetics .

生物活性

Articaine is a local anesthetic widely used in dentistry and other medical fields. Its unique chemical structure, which includes both an ester and an amide component, contributes to its distinct pharmacological properties. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

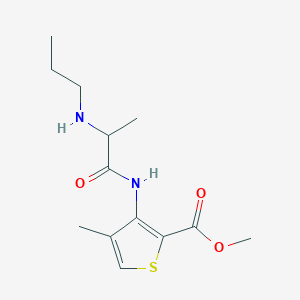

This compound (chemical name: 4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride) features a thiophene ring that enhances its lipid solubility, allowing for efficient diffusion across nerve membranes. This characteristic is critical for its anesthetic efficacy. This compound primarily acts by blocking voltage-gated sodium channels in nerve fibers, which inhibits sodium influx and prevents the generation of action potentials. The binding affinity is state-dependent; this compound has a higher affinity for open sodium channels compared to resting states .

Pharmacokinetics

This compound exhibits rapid metabolism due to its ester group, which is hydrolyzed in the plasma by nonspecific cholinesterases. This results in a shorter half-life (20-30 minutes) compared to other amide local anesthetics like lidocaine (90-120 minutes). Approximately 90% of this compound is metabolized to the inactive metabolite articainic acid in the plasma, while the remainder is processed in the liver .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 20-30 minutes |

| Metabolism | Plasma cholinesterases |

| Primary Excretion | Kidneys |

| Lipid Solubility | High |

Clinical Efficacy and Safety

This compound's efficacy as a local anesthetic has been demonstrated in various clinical studies. It is particularly noted for its effectiveness in infiltration anesthesia and nerve blocks. Research indicates that this compound can provide superior anesthesia compared to other local anesthetics at similar concentrations .

Case Study: Dental Procedures

In a multicenter study involving dental procedures, this compound was administered at concentrations of 4% with sodium bicarbonate to enhance its anesthetic effect. Results showed significant improvements in pain management during routine dental treatments, with a higher patient satisfaction rate compared to lidocaine .

Table 2: Clinical Outcomes with this compound vs. Lidocaine

| Outcome Measure | This compound (4%) | Lidocaine (2%) |

|---|---|---|

| Anesthetic Efficacy | Higher | Moderate |

| Patient Satisfaction Rate (%) | 85% | 70% |

| Duration of Anesthesia (minutes) | ~120 | ~90 |

Potential Toxicity and Considerations

Despite its efficacy, this compound's use requires caution, particularly in specific populations such as newborns and individuals with genetic variations affecting butyrylcholinesterase activity. These individuals may experience prolonged effects due to reduced metabolism of the drug, potentially leading to increased toxicity .

Innovative Formulations

Recent studies have explored novel formulations of this compound using nanocarriers to enhance its delivery and efficacy. For instance, nanoparticles loaded with this compound demonstrated improved anesthetic effects and anti-inflammatory properties in animal models .

Table 3: Summary of Nanocarrier Studies

| Formulation Type | Anesthetic Effect (%) | Anti-inflammatory Effect (%) |

|---|---|---|

| Free this compound | 60 | Not applicable |

| This compound-Nanoparticles | 100 | 70 |

特性

IUPAC Name |

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGIAADRBBLJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048536 | |

| Record name | Articaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-58-1 | |

| Record name | Articaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Articaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Articaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTICAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3SQ406G9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

172-173 | |

| Record name | Articaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。